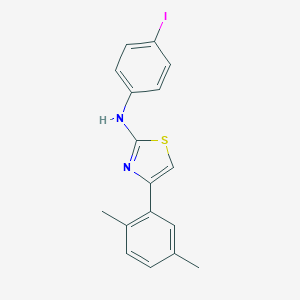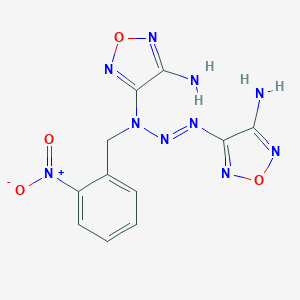![molecular formula C23H18Br2N2O4S B393540 ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B393540.png)
ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromine atoms, hydroxyl groups, and a thiazolopyrimidine core, makes this compound a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials may include 3,5-dibromo-4-hydroxybenzaldehyde, ethyl acetoacetate, and 2-aminothiazole. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or acetic acid. The final product is obtained through condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a saturated thiazolopyrimidine derivative.
Applications De Recherche Scientifique
Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-2-[(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzylidene Derivatives: Compounds with similar benzylidene moieties but different core structures.
Brominated Compounds: Compounds with bromine atoms in different positions or with different functional groups.
Uniqueness
Ethyl (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of functional groups and structural features. The presence of bromine atoms, a hydroxyl group, and a thiazolopyrimidine core contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H18Br2N2O4S |
|---|---|
Poids moléculaire |
578.3g/mol |
Nom IUPAC |
ethyl (2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H18Br2N2O4S/c1-3-31-22(30)18-12(2)26-23-27(19(18)14-7-5-4-6-8-14)21(29)17(32-23)11-13-9-15(24)20(28)16(25)10-13/h4-11,19,28H,3H2,1-2H3/b17-11+ |
Clé InChI |
VKEBJWKWROELIG-GZTJUZNOSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC(=C(C(=C4)Br)O)Br)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B393457.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B393458.png)
![4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B393459.png)
![1-[(3-Nitrophenyl)methyl]tetrazol-5-amine](/img/structure/B393462.png)
![ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B393463.png)




![4-amino-N'-[(4-methoxy-3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B393471.png)


![2-amino-4-(5-bromo-2-thienyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B393477.png)
![1-Adamantyl[2,5-diamino-4-(methylsulfanyl)thieno[2,3-d]pyrimidin-6-yl]methanone](/img/structure/B393479.png)
